BCN-PEG1-Val-Cit-PAB-PNP BCN-PEG1-Val-Cit-PAB-PNP
Brand Name: Vulcanchem
CAS No.:
VCID: VC13658611
InChI: InChI=1S/C41H53N7O12/c1-26(2)36(47-35(49)19-22-57-23-21-44-40(53)58-25-33-31-8-5-3-4-6-9-32(31)33)38(51)46-34(10-7-20-43-39(42)52)37(50)45-28-13-11-27(12-14-28)24-59-41(54)60-30-17-15-29(16-18-30)48(55)56/h11-18,26,31-34,36H,5-10,19-25H2,1-2H3,(H,44,53)(H,45,50)(H,46,51)(H,47,49)(H3,42,43,52)/t31?,32?,33?,34-,36+/m0/s1
SMILES:
Molecular Formula: C41H53N7O12
Molecular Weight: 835.9 g/mol

BCN-PEG1-Val-Cit-PAB-PNP

CAS No.:

Cat. No.: VC13658611

Molecular Formula: C41H53N7O12

Molecular Weight: 835.9 g/mol

* For research use only. Not for human or veterinary use.

BCN-PEG1-Val-Cit-PAB-PNP -

Specification

Molecular Formula C41H53N7O12
Molecular Weight 835.9 g/mol
IUPAC Name [4-[[(2S)-2-[[(2R)-2-[3-[2-(9-bicyclo[6.1.0]non-4-ynylmethoxycarbonylamino)ethoxy]propanoylamino]-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate
Standard InChI InChI=1S/C41H53N7O12/c1-26(2)36(47-35(49)19-22-57-23-21-44-40(53)58-25-33-31-8-5-3-4-6-9-32(31)33)38(51)46-34(10-7-20-43-39(42)52)37(50)45-28-13-11-27(12-14-28)24-59-41(54)60-30-17-15-29(16-18-30)48(55)56/h11-18,26,31-34,36H,5-10,19-25H2,1-2H3,(H,44,53)(H,45,50)(H,46,51)(H,47,49)(H3,42,43,52)/t31?,32?,33?,34-,36+/m0/s1
Standard InChI Key AGARCEMRBHGQGE-RNEZIJNASA-N
Isomeric SMILES CC(C)[C@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCOCCNC(=O)OCC3C4C3CCC#CCC4
Canonical SMILES CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCOCCNC(=O)OCC3C4C3CCC#CCC4

Introduction

Chemical Structure and Functional Components

Core Structural Elements

BCN-PEG1-Val-Cit-PAB-PNP is characterized by a modular architecture engineered for stability, solubility, and controlled drug release. The BCN group is a cycloalkyne that facilitates copper-free strain-promoted alkyne-azide cycloaddition (SPAAC), enabling efficient conjugation with azide-functionalized antibodies or biomolecules . The PEG1 spacer (polyethylene glycol with one ethylene oxide unit) enhances aqueous solubility and reduces steric hindrance during conjugation, improving the pharmacokinetic profile of ADCs .

The Val-Cit dipeptide serves as a protease-sensitive cleavage site, specifically targeted by the lysosomal enzyme cathepsin B. This ensures payload release occurs only after ADC internalization by cancer cells . The PAB spacer stabilizes the linker-drug bond until enzymatic cleavage, while the PNP group acts as a reactive leaving group, enabling conjugation with amine-containing cytotoxic agents .

Mechanism of Action: Enzymatic Cleavage and Targeted Release

Cathepsin B-Mediated Payload Release

The Val-Cit peptide bond in BCN-PEG1-Val-Cit-PAB-PNP is selectively cleaved by cathepsin B, a cysteine protease overexpressed in the lysosomes of cancer cells . This enzyme’s restricted localization ensures that cytotoxic agents (e.g., auristatins or maytansinoids) are released intracellularly, minimizing off-target effects on healthy tissues. Studies demonstrate that this mechanism enhances the therapeutic index of ADCs by 10- to 20-fold compared to traditional chemotherapy .

Conjugation Chemistry

The BCN group enables copper-free click chemistry, a critical advantage over traditional azide-alkyne cycloadditions that require cytotoxic copper catalysts. This feature preserves antibody integrity and reduces aggregation risks during ADC synthesis . Meanwhile, the PNP group facilitates amine-reactive conjugation, forming stable carbamate bonds with payloads such as monomethyl auristatin E (MMAE) .

Applications in Antibody-Drug Conjugates

Enhancing ADC Efficacy

BCN-PEG1-Val-Cit-PAB-PNP has been utilized in preclinical ADC development for cancers such as lymphoma and breast cancer. For example, ADCs targeting CD30-positive lymphomas exhibited >90% tumor regression in murine models when using this linker, compared to <50% with non-cleavable alternatives . The PEG1 spacer further improves tumor penetration by reducing hydrophobicity, a common limitation of earlier linkers .

Bioconjugation Beyond Oncology

Beyond ADCs, this linker is employed in diagnostic imaging and targeted drug delivery systems. Its SPAAC compatibility allows conjugation with azide-modified fluorescent dyes for in vivo tracking, while the Val-Cit cleavage mechanism ensures controlled release of anti-inflammatory agents in autoimmune disease models .

Comparative Analysis with Similar Linkers

To contextualize BCN-PEG1-Val-Cit-PAB-PNP’s advantages, Table 1 contrasts its features with structurally related compounds.

Table 1: Comparative Analysis of Cleavable ADC Linkers

Compound NameFunctional GroupsKey AdvantagesLimitations
BCN-PEG1-Val-Cit-PAB-PNPBCN, PEG1, Val-Cit, PAB, PNPCopper-free conjugation; cathepsin B specificityProprietary synthesis
TCO-PEG1-Val-Cit-PABC-PNPTCO, PEG1, Val-Cit, PABC, PNPFaster reaction kinetics with tetrazinesHigher immunogenicity risk
exo-BCN-Val-Cit-PAB-PNPexo-BCN, Val-Cit, PAB, PNPImproved serum stabilityReduced solubility in PBS
Mal-PEG1-Val-Cit-PABC-OHMaleimide, PEG1, Val-Cit, PABCThiol-selective conjugationPremature cleavage in plasma

Sources:

BCN-PEG1-Val-Cit-PAB-PNP distinguishes itself through its balance of stability, selectivity, and compatibility with diverse payloads. Unlike maleimide-based linkers, it avoids premature cleavage in circulation, a common cause of systemic toxicity .

Synthesis and Stability Considerations

Synthetic Pathways

While detailed synthesis protocols are proprietary, published data on analogous compounds suggest a multi-step process:

  • BCN Activation: The BCN moiety is functionalized with a PEG1 spacer via esterification.

  • Peptide Coupling: Val-Cit dipeptide is attached using solid-phase peptide synthesis (SPPS).

  • PAB-PNP Conjugation: The PAB-PNP segment is linked via carbodiimide-mediated coupling .

Stability Profiles

BCN-PEG1-Val-Cit-PAB-PNP exhibits a plasma half-life of >72 hours at 37°C, compared to <24 hours for Val-Ala-based linkers. This stability is attributed to the PEG1 spacer’s steric protection and the PAB group’s resistance to nonspecific proteases .

Future Directions and Innovations

Recent advances focus on modular variants of BCN-PEG1-Val-Cit-PAB-PNP, such as photo-cleavable analogs for light-activated drug release and dual-warhead linkers enabling combination therapy. A 2024 study demonstrated that substituting Cit with hydroxyproline improved cathepsin B cleavage kinetics by 40%, though clinical viability remains under investigation .

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